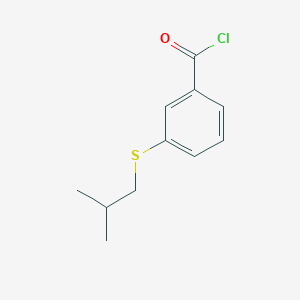

3-(iso-Butylthio)benzoyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClOS |

|---|---|

Molecular Weight |

228.74 g/mol |

IUPAC Name |

3-(2-methylpropylsulfanyl)benzoyl chloride |

InChI |

InChI=1S/C11H13ClOS/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8H,7H2,1-2H3 |

InChI Key |

KVQJMQFFBZGZOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CSC1=CC=CC(=C1)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iso Butylthio Benzoyl Chloride

Direct Synthesis Approaches from Carboxylic Acid Precursors

The most direct route to 3-(iso-butylthio)benzoyl chloride is through the chlorination of its corresponding carboxylic acid, 3-(iso-butylthio)benzoic acid. This transformation is a fundamental process in organic synthesis, converting the hydroxyl group of the carboxylic acid into a more reactive acyl chloride.

Chlorination of 3-(iso-Butylthio)benzoic Acid with Chlorinating Agents

The conversion of 3-(iso-butylthio)benzoic acid to its acyl chloride derivative is typically achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) are standard reagents for this purpose. wikipedia.orgquora.com

The reaction with thionyl chloride is widely employed due to the convenient removal of byproducts, which are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl). youtube.comgoogle.com The general mechanism involves the attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride, followed by a series of steps that ultimately yield the benzoyl chloride. youtube.com

Phosphorus trichloride (PCl₃) also serves as an effective chlorinating reagent, converting various carboxylic acids into their corresponding acid chlorides in good yields. researchgate.net A key advantage of using PCl₃ is the formation of phosphonic acid as a major byproduct, which is non-toxic and can be easily removed by filtration. researchgate.net

The choice of chlorinating agent can be influenced by the desired reaction conditions and the scale of the synthesis. For instance, oxalyl chloride is often favored for smaller-scale reactions due to its volatility and the clean nature of the reaction.

| Chlorinating Agent | Typical Byproducts | Key Considerations |

| Thionyl Chloride (SOCl₂) | SO₂, HCl (gaseous) | Byproducts are easily removed, but the reagent is corrosive. youtube.comgoogle.com |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | Often used for cleaner reactions on a smaller scale. |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | A strong chlorinating agent, but the byproduct can be harder to remove. |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ (phosphonic acid) | Non-toxic, solid byproduct that is easily filtered off. researchgate.net |

Considerations for Reaction Conditions and Stoichiometry

The efficiency of the chlorination reaction is highly dependent on the reaction conditions and the stoichiometry of the reagents. Generally, the reaction is carried out in an inert solvent, such as dichloromethane or chloroform, to facilitate the reaction and control the temperature. google.comarkat-usa.org The use of a slight excess of the chlorinating agent is common to ensure the complete conversion of the carboxylic acid.

Temperature control is crucial. While some reactions can proceed at room temperature, heating is often necessary to drive the reaction to completion. researchgate.net For example, reactions with thionyl chloride are often refluxed for a period to ensure the formation of the acyl chloride. youtube.com However, excessive heat can lead to side reactions and decomposition of the product.

The stoichiometry must be carefully controlled. For instance, when using phosphorus trichloride, the reaction can be highly atom-efficient, with nearly all three chlorine atoms being utilized in the chlorination. researchgate.net This highlights the importance of precise measurement of the reactants to maximize yield and minimize waste.

Strategies for Incorporating the iso-Butylthio Moiety

An alternative synthetic strategy involves the introduction of the iso-butylthio group onto a pre-existing benzene (B151609) ring derivative. This approach offers flexibility in the choice of starting materials and reaction pathways.

Carbon-Sulfur Bond Formation on Benzene Ring Precursors

The formation of the carbon-sulfur bond is a key step in this synthetic approach. This can be achieved through various thiolation reactions.

Thiolation reactions typically involve the coupling of a thiol with an aryl halide or a related derivative. For the synthesis of 3-(iso-butylthio)benzoic acid, a plausible route would be the reaction of 3-halobenzoic acid (e.g., 3-bromobenzoic acid or 3-chlorobenzoic acid) with iso-butylthiol in the presence of a suitable catalyst and base. benchchem.comorganic-chemistry.org

Another approach involves the reaction of benzylic halides with thiols. organic-chemistry.org While not directly applicable to the synthesis of the benzoic acid derivative, this highlights a general strategy for C-S bond formation. Photocatalytic methods have also emerged for the formation of carbon-sulfur bonds, offering a milder and more environmentally friendly alternative. beilstein-journals.org These reactions can tolerate a variety of functional groups, making them attractive for complex molecule synthesis. beilstein-journals.org

Sodium sulfinates can serve as precursors for the formation of thioethers. In this context, a sulfinate derivative of the benzene ring could be reacted with an iso-butyl halide to form the desired thioether linkage.

Thiourea (B124793) is another versatile reagent in thioether synthesis. It can be used to introduce the sulfur atom onto the aromatic ring, which can then be alkylated to form the final product. These methods provide alternative routes to the key thioether intermediate, which can then be converted to the target benzoyl chloride.

| Reagent | Description |

| 3-Halobenzoic Acid | A common starting material for introducing substituents at the 3-position of the benzoic acid ring. |

| iso-Butylthiol | The source of the iso-butylthio group in the thiolation reaction. |

| Sodium Sulfinates | Can be used as a precursor to the thioether functionality. |

| Thiourea | A reagent used to introduce a sulfur atom onto an aromatic ring. |

Sequential Functionalization of Aromatic Substrates

The synthesis of the crucial precursor, 3-(iso-butylthio)benzoic acid, is a prime example of sequential functionalization of an aromatic substrate. A logical and effective pathway starts with a readily available substituted benzoic acid, such as 3-mercaptobenzoic acid.

A plausible and chemically sound method for the synthesis of 3-(isobutylthio)benzoic acid involves the S-alkylation of 3-mercaptobenzoic acid. This reaction is analogous to the synthesis of similar thioether compounds, such as 3-(methylthio)benzoic acid. chemicalbook.com The process involves the reaction of 3-mercaptobenzoic acid with an isobutyl halide, for instance, isobutyl bromide, in the presence of a base like potassium carbonate. The base deprotonates the thiol group of the 3-mercaptobenzoic acid, forming a more nucleophilic thiolate anion, which then attacks the isobutyl bromide in a nucleophilic substitution reaction to form the thioether linkage. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) to facilitate the reaction.

Formation of the Thiolate: 3-Mercaptobenzoic acid is treated with a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF).

S-Alkylation: The resulting thiolate reacts with isobutyl bromide to yield 3-(isobutylthio)benzoic acid.

Conversion to Acyl Chloride: The synthesized 3-(isobutylthio)benzoic acid is then converted to this compound. This is a standard transformation of a carboxylic acid to an acyl chloride, commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. atamanchemicals.comgoogle.comlibretexts.org

This sequential approach allows for the precise installation of the desired functional groups on the aromatic ring.

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Solvent Systems and Their Influence on Reaction Outcomes

The choice of solvent can significantly impact the rate and outcome of the acyl chloride formation. Solvents are selected based on their ability to dissolve the starting carboxylic acid, their inertness to the highly reactive chlorinating agents and the product acyl chloride, and their boiling point, which can be crucial for reaction temperature control and subsequent removal.

| Solvent | Rationale for Use | Potential Influence on Reaction |

| Tetrahydrofuran (THF) | A good solvent for many organic compounds and is often used in laboratory-scale syntheses. researchgate.net | Can form complexes with some reagents, potentially modulating reactivity. Its relatively low boiling point allows for easy removal. |

| Toluene | An inert, non-polar solvent with a higher boiling point, allowing for reactions to be conducted at elevated temperatures. atamanchemicals.com | Often used in industrial processes. It is effective for refluxing with reagents like thionyl chloride. |

| Acetone | A polar aprotic solvent that can dissolve a wide range of substances. | While it can be a good solvent, its reactivity with the chlorinating agent or the acyl chloride under certain conditions must be considered. |

| Dichloromethane (DCM) | A common, relatively inert solvent with a low boiling point, making it easy to remove post-reaction. | Frequently used with milder chlorinating agents like oxalyl chloride at room temperature. |

| Neat (No Solvent) | In some cases, the reaction can be run using an excess of the chlorinating agent, like thionyl chloride, as the solvent. youtube.com | This can lead to a more concentrated reaction mixture and potentially faster reaction times, but may require more rigorous purification to remove the excess reagent. |

Catalysis in Acyl Chloride Formation

The conversion of carboxylic acids to acyl chlorides is often accelerated by the use of a catalyst. The catalyst typically activates the carboxylic acid or the chlorinating agent, facilitating the nucleophilic acyl substitution.

Tertiary amines, such as triethylamine (B128534) and pyridine (B92270), are commonly employed as catalysts, particularly when using thionyl chloride. researchgate.net These bases can react with the HCl by-product, driving the reaction to completion. Pyridine, for example, can react with thionyl chloride to form a reactive intermediate, which is then more readily attacked by the carboxylate. google.com

Dimethylformamide (DMF) is another highly effective catalyst, especially when used in catalytic amounts with oxalyl chloride or thionyl chloride. google.comresearchgate.net DMF reacts with the chlorinating agent to form a Vilsmeier-type reagent, which is a powerful acylating agent. This catalytic cycle is highly efficient and allows for milder reaction conditions.

| Catalyst | Role in Reaction |

| Triethylamine | Acts as an acid scavenger, neutralizing the HCl produced and driving the equilibrium towards the product. researchgate.net |

| Pyridine | Can act as a nucleophilic catalyst by forming a reactive intermediate with the chlorinating agent. google.com |

| Dimethylformamide (DMF) | Forms a highly reactive Vilsmeier reagent with the chlorinating agent, which is a potent acylating agent. google.com |

Purification Techniques for this compound

The final purity of this compound is paramount, as impurities can affect subsequent reactions. Given that the product is an acyl chloride, it is sensitive to moisture and protic solvents. Therefore, purification methods must be conducted under anhydrous conditions.

The most common and effective method for purifying acyl chlorides is fractional distillation under reduced pressure . google.comgoogle.com This technique is ideal for separating the liquid acyl chloride from less volatile impurities, such as the starting carboxylic acid, and more volatile components, like residual thionyl chloride or solvent.

Other purification techniques that may be employed include:

Recrystallization: If the acyl chloride is a solid at room temperature, it can be recrystallized from a non-protic, inert solvent like hexane or toluene. google.com

Washing: The crude product can sometimes be washed with a mild, non-aqueous base solution to remove acidic impurities, followed by drying and distillation. However, this method carries a risk of hydrolysis. google.com

Chromatography: While less common for acyl chlorides due to their reactivity, flash chromatography on silica gel using anhydrous eluents can be used for small-scale purifications. google.com

The choice of purification method will depend on the scale of the reaction and the nature of the impurities present. For industrial-scale production, distillation is the preferred method. google.com

Mechanistic Investigations of Reactions Involving 3 Iso Butylthio Benzoyl Chloride

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the primary reaction pathway for acyl chlorides. This class of reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form the substituted product. libretexts.orgmasterorganicchemistry.com The general mechanism proceeds through an addition-elimination sequence. masterorganicchemistry.com The reactivity of the benzoyl chloride derivative is influenced by the nature of the substituent on the aromatic ring. libretexts.org

Mechanism of Alcoholysis Reactions with Alcohols

The reaction of 3-(iso-butylthio)benzoyl chloride with an alcohol (alcoholysis) yields an ester. This reaction typically proceeds via a second-order mechanism, being first-order in both the acyl chloride and the alcohol. uni.eduuni.edu The generally accepted mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the benzoyl chloride. This initial addition forms a tetrahedral intermediate. Subsequently, the intermediate eliminates a chloride ion, and a proton is transferred from the oxonium ion to a base (which can be another alcohol molecule) to yield the final ester product and hydrochloric acid.

In cases where the alcohol is used as the solvent, the reaction follows pseudo-first-order kinetics with respect to the acid chloride. uni.eduuni.edu The rate of alcoholysis is sensitive to the substituent on the benzoyl chloride. Electron-withdrawing groups generally accelerate the reaction by making the carbonyl carbon more electrophilic, while electron-donating groups have the opposite effect.

A study on the alcoholysis of substituted benzoyl chlorides in n-propanol at 25°C provided the following kinetic data, which can be used to infer the reactivity of this compound. uni.edu

| Substituent (X in X-C₆H₄-COCl) | Rate Constant (k, min⁻¹) |

| H | 0.0321 |

| m-Methoxy | 0.0340 |

| p-Bromo | 0.0590 |

| p-Iodo | 0.0617 |

| m-Iodo | 0.1044 |

Data from a study on the alcoholysis of substituted benzoyl chlorides in n-propanol at 25°C. uni.edu

Amidation Reactions with Amines and Amide Formation

The reaction of this compound with primary or secondary amines leads to the formation of amides. This amidation reaction is typically rapid and follows a similar nucleophilic acyl substitution mechanism. The amine, being a stronger nucleophile than an alcohol, readily attacks the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion is followed by deprotonation of the nitrogen by another amine molecule to form the stable amide and an ammonium (B1175870) salt.

The reaction of various acid chlorides with amines has been studied extensively. nih.govhud.ac.uk For instance, the reaction of 3-fluorobenzoyl chloride with aniline (B41778) in the presence of triethylamine (B128534) at room temperature results in complete conversion to the corresponding amide in less than five minutes. hud.ac.uk This highlights the high reactivity of benzoyl chlorides towards amines. The reaction conditions can be mild, often occurring at room temperature. nih.gov

The electronic nature of the substituent on the benzoyl chloride also influences the rate of amidation. Electron-withdrawing groups on the benzoyl chloride generally lead to faster reactions. nih.gov

Esterification Reactions with Alcohols

Esterification of this compound is achieved through its reaction with an alcohol, a process also known as alcoholysis (as discussed in section 3.1.1). The general mechanism is a nucleophilic acyl substitution. libretexts.org The alcohol acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then eliminates the chloride ion to form the ester. libretexts.org This reaction provides a direct route to various esters under relatively mild conditions. For example, benzoyl chloride reacts with 2-propanol to yield isopropyl benzoate (B1203000). libretexts.org

Reactivity with Phenols and Thiols in Derivatization

Similar to alcohols, phenols can react with this compound to form phenyl esters. The mechanism is analogous to alcoholysis, with the phenoxide ion (formed by deprotonation of the phenol) acting as a potent nucleophile.

The reaction with thiols yields thioesters. Thiols are generally more nucleophilic than their corresponding alcohols, which can lead to faster reaction rates. masterorganicchemistry.com The thiolate anion, formed by deprotonation of the thiol, is an even stronger nucleophile. The reaction proceeds through the typical nucleophilic acyl substitution pathway, resulting in the formation of a C-S bond in the final thioester product. The synthesis of aryl thioethers through aromatic substitution highlights the utility of thiol-based nucleophiles in forming C-S bonds. researchgate.net

Influence of the meta-iso-Butylthio Substituent on Reactivity

The substituent on the aromatic ring plays a crucial role in modulating the reactivity of the benzoyl chloride. The meta-iso-butylthio group influences the electrophilicity of the carbonyl carbon through a combination of inductive and resonance effects.

Electronic Effects and Hammett Correlations on Reaction Kinetics for Substituted Benzoyl Chlorides

The electronic effect of a substituent on the reactivity of a benzene (B151609) derivative can be quantified using the Hammett equation: log(k/k₀) = σρ. wikipedia.org In this equation, k is the rate constant for the reaction of the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions. wikipedia.orgoxfordreference.com

For substituents in the meta position, the electronic effect is primarily inductive. viu.ca The sulfur atom in the iso-butylthio group is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I). However, the lone pairs on the sulfur atom can be donated to the aromatic ring via resonance (+M or +R effect). libretexts.orglibretexts.org In the meta position, the resonance effect is generally considered to be negligible. viu.ca Therefore, the dominant electronic influence of the meta-iso-butylthio group is expected to be weakly electron-withdrawing due to its inductive effect.

A positive ρ value for a reaction indicates that it is accelerated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state. viu.ca Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups. The Hammett plots for the methanolysis of substituted benzoyl chlorides in acetonitrile (B52724) at 25.0 °C are curved, suggesting a change in mechanism from a loose SN2 process for electron-donating substituents to an addition-elimination process for electron-withdrawing substituents. rsc.orgrsc.org

The following table provides Hammett substituent constants for various groups, which helps in contextualizing the electronic effect of the iso-butylthio group.

| Substituent | σ_meta | σ_para |

| -NO₂ | +0.71 | +0.78 |

| -CN | +0.56 | +0.66 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | +0.12 | -0.27 |

| -SCH₃ | +0.15 | 0.00 |

This table presents a selection of Hammett substituent constants. The value for -S-iBu is not explicitly listed but is expected to be similar to -SCH₃.

Based on the σ_meta value for the -SCH₃ group (+0.15), the meta-iso-butylthio group is anticipated to be a weak electron-withdrawing group. Consequently, in reactions with a positive ρ value, such as nucleophilic acyl substitution, this compound would be expected to react slightly faster than unsubstituted benzoyl chloride.

Steric Effects of the iso-Butylthio Group on Nucleophilic Attack

The rate and success of nucleophilic acyl substitution reactions are significantly influenced by the steric environment around the electrophilic carbonyl carbon. stackexchange.com In the case of this compound, the iso-butylthio group, while not directly adjacent to the reactive center, exerts a notable steric influence on the approach of incoming nucleophiles.

The iso-butyl group, with its branched structure, presents a greater steric profile than a simple n-alkyl chain. This bulkiness can hinder the trajectory of a nucleophile aiming to attack the carbonyl carbon. While the meta-position of the substituent means it does not directly flank the acyl chloride moiety, its rotational freedom and the spatial volume it occupies can create a "steric cone" that partially shields one face of the benzoyl chloride. This effect is particularly pronounced with larger, more sterically demanding nucleophiles.

Table 1: Comparison of Steric Hindrance for Different Alkylthio Substituents

| Substituent | Relative Steric Bulk | Expected Impact on Nucleophilic Attack Rate |

| -SCH₃ | Low | Minimal steric hindrance |

| -SCH₂CH₂CH₃ | Moderate | Moderate steric hindrance |

| -SCH₂CH(CH₃)₂ | High | Significant steric hindrance |

| -SC(CH₃)₃ | Very High | Severe steric hindrance |

This table provides a qualitative comparison based on the general principles of steric effects.

Competing Reaction Pathways and Selectivity Considerations

In the presence of various reagents and conditions, this compound can undergo several competing reactions. The selectivity of these pathways is determined by a combination of factors, including the nature of the nucleophile, solvent, temperature, and the intrinsic properties of the substrate itself.

Hydrolysis of the Acyl Chloride Moiety in Aqueous Environments

One of the most common competing reactions for acyl chlorides is hydrolysis, particularly in aqueous or protic environments. biologyinsights.comchemguideforcie.co.uk Benzoyl chlorides, in general, are susceptible to hydrolysis to form the corresponding carboxylic acid, in this case, 3-(iso-butylthio)benzoic acid.

The mechanism of hydrolysis typically proceeds via a nucleophilic acyl substitution pathway, where a water molecule acts as the nucleophile. biologyinsights.com The rate of this reaction is influenced by both the electronic and steric properties of the substituents on the aromatic ring.

The rate of hydrolysis for substituted benzoyl chlorides has been a subject of extensive study. uni.edureddit.com Generally, electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon and accelerate hydrolysis, while electron-donating groups have the opposite effect. Given the mixed electronic nature of the thioether group, predicting its precise effect on the hydrolysis rate without experimental data is challenging. However, the steric hindrance discussed previously would likely play a role in slowing down the approach of water molecules, potentially leading to a slower hydrolysis rate compared to less hindered analogues.

Table 2: Factors Influencing the Hydrolysis of this compound

| Factor | Influence on Hydrolysis Rate | Rationale |

| Steric Hindrance | Decrease | The bulky iso-butyl group hinders the approach of water molecules to the carbonyl carbon. |

| Electronic Effects | Ambiguous/Slight | The inductive withdrawal and resonance donation of the thioether group at the meta position have competing effects on the electrophilicity of the carbonyl carbon. |

| Temperature | Increase | Higher temperatures provide the necessary activation energy for the reaction to proceed faster. |

| pH | Catalyzed by acid or base | Both acidic and basic conditions can accelerate the rate of hydrolysis. biologyinsights.com |

Intramolecular Cyclization Possibilities (if applicable)

The potential for intramolecular reactions is an important consideration in the chemistry of substituted aromatic compounds. For this compound, the possibility of an intramolecular cyclization would depend on the ability of the sulfur atom to act as an internal nucleophile, attacking the electrophilic acyl chloride.

For such a reaction to occur, the thioether side chain would need to be positioned in a way that allows for the formation of a stable cyclic intermediate. In the case of this compound, a direct intramolecular attack of the sulfur atom onto the carbonyl carbon would lead to the formation of a six-membered ring. While the formation of five- and six-membered rings is generally favored in organic chemistry, the specific geometry and reactivity of this system need to be considered.

However, a direct intramolecular Friedel-Crafts-type acylation is unlikely under typical conditions for nucleophilic acyl substitution. Such cyclizations usually require a Lewis acid catalyst to activate the acyl chloride and an activated aromatic ring. While the thioether group is an activating group for electrophilic aromatic substitution, the conditions for nucleophilic substitution are generally not conducive to this type of cyclization.

It is more plausible that under specific, likely harsher conditions, or with the presence of a strong Lewis acid, an intramolecular cyclization could be induced. There are instances in the literature of intramolecular cyclizations involving thioether-substituted aromatic compounds, although not specifically with a benzoyl chloride. nih.govnih.gov These examples often require specific catalysts or reaction conditions to facilitate the ring-closing step.

Therefore, while intramolecular cyclization is a theoretical possibility for this compound, it is not expected to be a significant competing pathway under standard conditions for nucleophilic acyl substitution or hydrolysis. It would likely require tailored reaction conditions to become a major reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecule's connectivity and stereochemistry can be assembled.

Elucidation of Proton Environments via ¹H NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the iso-butyl group. The substitution pattern on the aromatic ring—a benzoyl chloride group at position 1 and an iso-butylthio group at position 3—will dictate the chemical shifts and coupling patterns of the aromatic protons.

The aromatic region is expected to show four distinct multiplets. The proton at position 2, being ortho to both the electron-withdrawing benzoyl chloride and the electron-donating iso-butylthio group, would likely appear as a singlet or a finely split triplet. The proton at position 6, ortho to the carbonyl group, is expected to be the most deshielded and appear as a doublet. The proton at position 4, para to the carbonyl group and ortho to the thioether, and the proton at position 5, meta to both substituents, will also present as distinct multiplets, likely a triplet and a doublet of doublets, respectively.

The iso-butyl group will give rise to three signals in the aliphatic region. A doublet corresponding to the two equivalent methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons adjacent to the sulfur atom. The coupling between the methine and methylene protons and the methine and methyl protons will follow the n+1 rule, leading to the characteristic splitting patterns.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H-2 | 7.8 - 8.0 | s or t | - |

| Aromatic H-6 | 7.9 - 8.1 | d | ~8.0 |

| Aromatic H-4 | 7.4 - 7.6 | t | ~8.0 |

| Aromatic H-5 | 7.6 - 7.8 | dd | ~8.0, ~2.0 |

| -S-CH ₂- | 2.9 - 3.1 | d | ~7.0 |

| -CH (CH₃)₂ | 1.8 - 2.0 | m | ~7.0 |

| -CH(C H₃)₂ | 0.9 - 1.1 | d | ~7.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon Skeleton Analysis using ¹³C NMR Spectroscopy (including DEPT analysis)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the iso-butyl group.

The carbonyl carbon of the benzoyl chloride is highly deshielded and is expected to appear at a chemical shift of approximately 168-170 ppm. The aromatic region will display six signals, one for each unique carbon atom. The carbon attached to the chlorine (C1) and the carbon attached to the sulfur (C3) will be readily identifiable. The chemical shifts of the other aromatic carbons will be influenced by the electronic effects of the substituents.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be instrumental in distinguishing between the different types of carbon atoms. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons (like C1 and C3) would be absent. A DEPT-90 experiment would only show signals for CH carbons.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

| C=O | 168 - 170 | No Signal | No Signal |

| Aromatic C-1 | 135 - 137 | No Signal | No Signal |

| Aromatic C-3 | 140 - 142 | No Signal | No Signal |

| Aromatic C-2 | 130 - 132 | Positive | Positive |

| Aromatic C-6 | 128 - 130 | Positive | Positive |

| Aromatic C-4 | 126 - 128 | Positive | Positive |

| Aromatic C-5 | 132 - 134 | Positive | Positive |

| -S-C H₂- | 40 - 45 | Negative | No Signal |

| -C H(CH₃)₂ | 28 - 32 | Positive | Positive |

| -CH(C H₃)₂ | 21 - 23 | Positive | No Signal |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Confirmation

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be observed between the coupled aromatic protons (e.g., H-4 with H-5, and H-5 with H-6). In the aliphatic region, correlations would be seen between the -S-CH₂- protons and the -CH- proton, and between the -CH- proton and the -CH(CH₃)₂ protons, confirming the iso-butyl group's structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, the aromatic protons to their respective aromatic carbons and the aliphatic protons to their corresponding carbons in the iso-butyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for establishing connectivity across quaternary carbons and heteroatoms. For example, the methylene protons (-S-CH₂-) would show a correlation to the aromatic carbon C-3, confirming the attachment of the iso-butylthio group to the ring. The aromatic proton H-2 would show correlations to the carbonyl carbon and to C-4, while the proton H-4 would show correlations to C-2 and C-6, thus solidifying the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of Carbonyl Stretching Frequencies (C=O)

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acid chloride. For benzoyl chlorides, this band typically appears in the region of 1770-1800 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-donating iso-butylthio group at the meta position is expected to have a minor effect on the carbonyl stretching frequency compared to unsubstituted benzoyl chloride. A comparative look at the IR spectrum of benzoyl chloride, which shows a strong C=O stretch around 1774 cm⁻¹ nist.gov, and 3-methylbenzoyl chloride, with a C=O stretch around 1770 cm⁻¹ nist.gov, suggests that the C=O stretch for this compound will be in a similar range.

Aromatic Ring Vibrations and C-S Bond Signatures

The IR spectrum will also display characteristic absorptions for the aromatic ring. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which typically appear as a series of sharp bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (1,3-disubstituted) will give rise to specific out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region, which can be diagnostic for the substitution pattern.

The presence of the C-S bond will also be evident in the IR spectrum. The C-S stretching vibration is typically weak and appears in the fingerprint region, usually between 600 and 800 cm⁻¹. While this peak may sometimes be difficult to assign definitively due to overlap with other absorptions, its presence would be consistent with the proposed structure.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Carbonyl (C=O) Stretch | 1770 - 1800 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-H Bending (Aromatic) | 680 - 900 | Medium to Strong |

| C-S Stretch | 600 - 800 | Weak |

| C-Cl Stretch | 650 - 750 | Medium |

Note: These are predicted values and may be influenced by the physical state of the sample.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a chemical formula of C₁₁H₁₃ClOS, the expected exact mass can be calculated. As a reference, the related compound 3-(Methylthio)benzoyl chloride (C₈H₇ClOS) has a calculated exact mass of 185.9906137 Da nih.gov. This level of precision from HRMS allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Predicted HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃ClOS |

| Monoisotopic Mass | 228.0376 Da |

| Calculated m/z | 228.0376 (for [M]⁺) |

Note: The values in this table are predicted and would require experimental verification.

Fragmentation Patterns and Their Interpretation for Structural Information

In mass spectrometry, particularly with electron ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable information about the molecule's structure.

For this compound, several key fragmentation pathways can be predicted based on the fragmentation of similar compounds, such as benzoyl chloride derivatives and alkyl thioethers miamioh.edulibretexts.orgscribd.com.

Loss of the Chlorine Atom: A common fragmentation pathway for acyl chlorides is the loss of the chlorine radical, leading to the formation of a benzoyl cation. For the title compound, this would result in a fragment with a specific m/z.

Formation of the Benzoyl Cation: The most characteristic peak in the mass spectra of many benzoyl chloride derivatives is the benzoyl cation (C₆H₅CO⁺) at m/z 105. However, in this substituted case, the corresponding 3-(iso-butylthio)benzoyl cation would be expected.

Cleavage of the Isobutyl Group: The isobutylthio side chain is susceptible to fragmentation. Alpha-cleavage (cleavage of the C-C bond adjacent to the sulfur atom) is a common pathway for thioethers miamioh.eduscribd.com. This could lead to the loss of an isobutyl radical (C₄H₉•), resulting in a significant fragment ion. Beta-cleavage, leading to the loss of a propene molecule (C₃H₆) through a McLafferty-type rearrangement, is also possible.

Cleavage at the Thioether Bond: Fragmentation can also occur at the C-S bond, leading to the formation of ions corresponding to the aromatic portion and the isobutyl group.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (predicted) | Possible Fragment Structure | Fragmentation Pathway |

| 228/230 | [C₁₁H₁₃ClOS]⁺ | Molecular ion (isotope pattern due to Cl) |

| 193 | [C₁₁H₁₃OS]⁺ | Loss of Cl• |

| 171 | [C₇H₄ClOS]⁺ | Loss of C₄H₉• (isobutyl radical) |

| 139 | [C₇H₄S]⁺ | Subsequent loss of CO and Cl• |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

Note: The relative intensities of these peaks would depend on the ionization conditions.

Application of LC-MS/MS in Derivatization Studies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique often employed in the analysis of complex mixtures. While there are no specific derivatization studies reported for this compound itself, the benzoyl chloride functional group is a well-known derivatizing agent for amines, phenols, and thiols to improve their chromatographic and mass spectrometric properties.

In a hypothetical derivatization study where this compound is used to derivatize a target analyte (e.g., a primary amine, R-NH₂), the resulting derivative would be 3-(iso-Butylthio)benzamide (C₁₁H₁₃OS-NH-R). LC-MS/MS analysis of this derivative in Multiple Reaction Monitoring (MRM) mode would involve selecting the precursor ion (the molecular ion of the derivative) and monitoring a specific product ion formed through collision-induced dissociation. A common product ion would likely be the 3-(iso-butylthio)benzoyl cation, providing a selective and sensitive method for quantification.

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound or its direct derivatives is publicly available, we can infer its likely solid-state characteristics by examining related structures.

Molecular Conformation and Bond Geometries

Based on the crystal structures of related compounds like fluorinated benzoyl chlorides and meta-substituted benzoic acids, several features of the molecular conformation of this compound derivatives can be predicted researchgate.netnih.gov.

Planarity of the Benzene Ring: The central benzene ring is expected to be planar.

Conformation of the Benzoyl Chloride Group: The benzoyl chloride group is likely to be nearly coplanar with the benzene ring to maximize conjugation. However, some out-of-plane torsion can be expected due to crystal packing forces.

Conformation of the Isobutylthio Group: The isobutylthio group has several rotatable bonds (C-S, C-C). The conformation adopted in the solid state will be the one that minimizes steric hindrance and optimizes intermolecular interactions. The sulfur atom will likely lie close to the plane of the benzene ring.

Table 3: Predicted Bond Geometries for a Crystalline Derivative of this compound

| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |

| C=O | ~1.19 | C-C(O)-Cl | ~120 |

| C-Cl | ~1.79 | C-C-S | ~120 |

| C-S | ~1.77 | C-S-C | ~103 |

| C-C (aromatic) | ~1.39 |

Note: These are typical values and can vary depending on the specific crystalline environment.

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is determined by a variety of intermolecular interactions. For derivatives of this compound, the following interactions are expected to play a significant role in the crystal packing:

π-π Stacking: The aromatic rings can interact through π-π stacking, where the rings are arranged in a parallel or offset fashion.

C-H···π Interactions: The hydrogen atoms of the isobutyl group or the aromatic ring can interact with the electron-rich π-system of an adjacent molecule.

Halogen Bonding: The chlorine atom of the benzoyl chloride group can participate in halogen bonding with electron-rich atoms like oxygen or sulfur.

In the absence of strong hydrogen bond donors, the crystal packing will be primarily governed by a combination of these weaker interactions, leading to a densely packed structure. The specific packing motif would influence the physical properties of the crystalline material, such as its melting point and solubility.

Conclusion

3-(iso-Butylthio)benzoyl chloride is a fascinating molecule that combines the reactivity of an acyl chloride with the electronic and structural features of a thioether-substituted aromatic system. While specific experimental data on this compound is limited, its properties and reactivity can be confidently predicted based on the well-established chemistry of its constituent functional groups and analogous compounds. Its potential for selective transformations at the acyl chloride and thioether positions makes it a valuable building block for the synthesis of a wide range of more complex molecules with potential applications in various fields of chemical research. Further investigation into the synthesis and reactivity of this and similar compounds will undoubtedly contribute to the expanding toolkit of synthetic organic chemistry.

Synthetic Applications and Chemical Transformations of 3 Iso Butylthio Benzoyl Chloride

Synthesis of Thioether-Substituted Amides and Peptidomimetics

The most prominent application of 3-(iso-butylthio)benzoyl chloride is the acylation of nitrogen-based nucleophiles to form robust amide bonds. This reaction is fundamental to the construction of various organic molecules, from simple amides to more complex peptidomimetics and heterocyclic structures.

Acylation of Amines and Amino Acid Derivatives (e.g., S-iso-butyl-L-cysteine hydrochloride)

This compound reacts efficiently with primary and secondary amines to yield the corresponding N-substituted 3-(iso-butylthio)benzamides. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions, which involve an aqueous base to neutralize the hydrochloric acid byproduct.

This acylation is not limited to simple amines; it is also applicable to more complex, multifunctional molecules like amino acid derivatives. For instance, an amino acid such as S-iso-butyl-L-cysteine hydrochloride can be acylated at its free amino group. This reaction allows for the covalent attachment of the 3-(iso-butylthio)benzoyl group, creating a modified amino acid that can be incorporated into peptide chains to generate peptidomimetics with tailored properties. The thioether linkage on the benzoyl ring introduces a specific lipophilic and potentially metabolically-stable feature into the resulting molecule.

| Amine Substrate | Product Type | Significance |

| Primary Amines (R-NH₂) | N-Alkyl/Aryl-3-(iso-butylthio)benzamide | Fundamental building blocks in organic synthesis. |

| Secondary Amines (R₂-NH) | N,N-Dialkyl/Aryl-3-(iso-butylthio)benzamide | Creation of tertiary amides for various applications. |

| Amino Acid Derivatives | N-Acylated Amino Acid | Synthesis of peptidomimetics, introduction of specific side-chain functionalities. |

Formation of Quinazoline-4-thiones and Other Heterocyclic Systems

Beyond simple amidation, this compound is a key precursor for synthesizing complex heterocyclic compounds, notably quinazoline-4-thiones. The synthesis involves a two-step process. First, this compound is used to acylate a 2-aminothiobenzamide at the amino group, forming a 2-(3-(iso-butylthio)benzamido)thiobenzamide intermediate. nih.gov This intermediate is then subjected to a base-catalyzed ring closure, such as with sodium methoxide, which results in the formation of a 2-phenyl-substituted quinazoline-4-thione. nih.gov In this final structure, the 3-(iso-butylthio)phenyl group is positioned at the 2-position of the quinazoline (B50416) ring system. nih.gov

Quinazolinone and quinazoline-4-thione cores are prevalent in medicinal chemistry, and this synthetic route provides a direct method for creating derivatives bearing the specific iso-butylthio substituent, which can be used to explore structure-activity relationships in drug discovery programs. nih.govresearchgate.net

| Starting Materials | Intermediate | Final Heterocycle |

| This compound + 2-Aminothiobenzamide | 2-(3-(iso-butylthio)benzamido)thiobenzamide | 2-(3-(iso-Butylthio)phenyl)quinazoline-4-thione |

Derivatization for Analytical Metabolomics (e.g., of amine- and alcohol-containing metabolites)

In the field of analytical metabolomics, the quantification of small, polar metabolites like amino acids, biogenic amines, and certain alcohols can be challenging using techniques like liquid chromatography-mass spectrometry (LC-MS) due to poor retention on reversed-phase columns and inefficient ionization. nsf.govchromatographyonline.com Chemical derivatization with reagents like benzoyl chloride is a widely used strategy to overcome these issues. chromatographyonline.comnih.gov

This compound can function as a specialized derivatizing agent. It reacts with primary and secondary amines, as well as alcohol functional groups on metabolites, in a base-catalyzed Schotten-Baumann reaction. nsf.gov This process attaches the hydrophobic 3-(iso-butylthio)benzoyl group to the polar metabolite. The resulting derivative exhibits significantly increased hydrophobicity, leading to better chromatographic separation, and the benzoyl moiety often enhances ionization efficiency in the mass spectrometer, leading to lower detection limits. nih.govnih.gov This method allows for sensitive and robust quantification of a wide range of metabolites in complex biological matrices such as plasma, cerebrospinal fluid, and tissue homogenates. nih.govnih.govgeomar.de

| Metabolite Class | Functional Group Targeted | Benefit of Derivatization |

| Amino Acids | Primary Amine (-NH₂) | Increased hydrophobicity, improved chromatographic retention, enhanced MS sensitivity. nih.gov |

| Biogenic Amines | Primary/Secondary Amine | Enables quantification of low-abundance neurotransmitters and related compounds. nih.gov |

| Alcohols / Phenols | Hydroxyl (-OH) | Converts polar alcohols to less polar esters for improved analysis. nsf.govresearchgate.net |

Formation of Thioether-Substituted Esters

Similar to its reaction with amines, this compound is an effective acylating agent for alcohols, leading to the formation of benzoate (B1203000) esters. This transformation is a cornerstone of organic synthesis for protecting alcohol groups or for constructing molecules where an ester linkage is a key structural feature.

Reactions with Alcohols to Form Benzoate Esters

The reaction of this compound with an alcohol results in the formation of the corresponding 3-(iso-butylthio)benzoate ester and hydrochloric acid. pearson.comuni.edu To drive the reaction to completion, a stoichiometric amount of a weak base, such as pyridine (B92270) or triethylamine (B128534), is typically added to scavenge the HCl produced. organic-chemistry.org The reaction is generally efficient for primary and secondary alcohols. organic-chemistry.org

Studies have shown that the acylation of alcohols with benzoyl chlorides can be remarkably fast, even at low temperatures, when promoted by certain reagents like N,N,N′,N′-tetramethylethylenediamine (TMEDA). organic-chemistry.org Such methods allow for the chemoselective acylation of primary or secondary alcohols in the presence of less reactive tertiary alcohols. organic-chemistry.org The resulting 3-(iso-butylthio)benzoate esters can be used as intermediates in multi-step syntheses or as final products in materials science and other fields.

| Alcohol Type | Catalyst/Promoter | Product |

| Primary Alcohol (R-CH₂OH) | Pyridine or Triethylamine | Alkyl 3-(iso-butylthio)benzoate |

| Secondary Alcohol (R₂-CHOH) | Pyridine or Triethylamine | sec-Alkyl 3-(iso-butylthio)benzoate |

| Phenol (Ar-OH) | Base (e.g., NaOH) | Aryl 3-(iso-butylthio)benzoate |

| Various Alcohols | TMEDA | Corresponding 3-(iso-butylthio)benzoate |

Role as a Precursor in Complex Molecule Synthesis

The utility of this compound extends beyond simple acylation reactions; it serves as a strategic starting material for the assembly of more complex molecular architectures. Its bifunctional nature—a reactive acyl chloride handle attached to a unique thioether-substituted aromatic ring—allows it to act as a key building block for introducing a specific pharmacophore or structural motif.

As detailed previously (Section 5.1.2), its role in the synthesis of 2-(3-(iso-butylthio)phenyl)quinazoline-4-thiones is a prime example of its use as a precursor for complex heterocyclic systems. nih.gov This pathway demonstrates how the compound can be used to construct polycyclic molecules with potential biological activity. nih.gov

Furthermore, in the context of medicinal chemistry and drug discovery, this compound can be employed to generate libraries of related compounds. By reacting it with a diverse set of amines or alcohols, chemists can create a series of amides or esters that share the common 3-(iso-butylthio)benzoyl moiety. This approach is valuable for systematic structure-activity relationship (SAR) studies, where the effect of modifying other parts of the molecule is investigated while keeping the thioether-substituted phenyl group constant. The compound thus acts as a versatile precursor for molecules designed for biological screening and optimization.

Incorporation into Advanced Organic Scaffolds

The synthesis of complex organic molecules often relies on the sequential addition of carefully chosen building blocks. This compound can serve as a key component in the construction of intricate molecular architectures, such as the example of (R)-2-(3-(3-((2-Fluorophenyl)ethynyl)benzoyl)-3-propylureido)-3-(iso-butylthio)propanoic acid.

A potential synthetic strategy would likely involve the initial preparation of a more complex intermediate containing the propylurea and propanoic acid fragments. This intermediate would possess a nucleophilic site, likely an amine, which could then react with this compound in a nucleophilic acyl substitution reaction. This reaction would form an amide bond, thereby incorporating the 3-(iso-butylthio)benzoyl group into the final structure. The synthesis of this compound itself can be achieved from 3-(isobutylthio)benzoic acid, which in turn can be synthesized from 3-mercaptobenzoic acid. The conversion of the carboxylic acid to the acid chloride is a standard transformation, often accomplished using reagents like thionyl chloride or oxalyl chloride. chemicalbook.comprepchem.com

Building Block for Biologically Active Molecules or Ligands

This compound is a valuable precursor for the synthesis of various biologically active molecules and ligands, particularly thiourea (B124793) derivatives. Thiourea and its derivatives are known to exhibit a wide range of biological activities. researchgate.net

The synthesis of thiourea derivatives from this compound typically proceeds through the formation of an intermediate, 3-(iso-butylthio)benzoyl isothiocyanate. This is generally achieved by reacting the benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in a suitable solvent like acetone. nih.gov The resulting isothiocyanate is a reactive species that can then be treated with a primary or secondary amine to yield the desired N,N'-disubstituted thiourea. This method offers a versatile approach to a wide array of thiourea derivatives, as the final structure can be easily modified by varying the amine used in the second step. mdpi.com For instance, reaction with various amines can introduce different functionalities, potentially leading to compounds with tailored biological properties. The direct acylation of thiourea with benzoyl chlorides has also been reported as a method to produce S-acyl isothioureas. thieme-connect.deuad.ac.id

The general reaction scheme for the formation of thiourea derivatives from a benzoyl chloride is outlined below:

| Step | Reactants | Product |

| 1 | Benzoyl chloride, Ammonium thiocyanate | Benzoyl isothiocyanate |

| 2 | Benzoyl isothiocyanate, Primary/Secondary Amine | N,N'-Disubstituted thiourea |

Friedel-Crafts Acylation with Aromatic Compounds

Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to introduce an acyl group onto an aromatic ring. chemcess.comlibretexts.orglibretexts.orgyoutube.comyoutube.com This reaction typically involves the use of an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.orgyoutube.com

This compound, being a substituted benzoyl chloride, can theoretically be used as an acylating agent in Friedel-Crafts reactions. The reaction would involve the formation of an acylium ion intermediate through the interaction of the benzoyl chloride with the Lewis acid catalyst. This electrophilic acylium ion would then be attacked by an electron-rich aromatic compound, leading to the formation of a new carbon-carbon bond and the corresponding ketone.

The general mechanism for a Friedel-Crafts acylation is as follows:

Formation of the acylium ion: The acyl chloride reacts with the Lewis acid catalyst.

Electrophilic attack: The aromatic ring attacks the electrophilic acylium ion.

Deprotonation: A base removes a proton from the intermediate, restoring the aromaticity of the ring.

It is important to note that Friedel-Crafts acylation reactions have some limitations. They are generally not successful on strongly deactivated aromatic rings. libretexts.org The choice of solvent and reaction conditions can also significantly impact the outcome of the reaction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(iso-Butylthio)benzoyl chloride, and how do reaction conditions influence yield?

- Methodology : A plausible route involves thiol alkylation followed by benzoylation. For example, reacting 3-mercaptobenzoic acid with iso-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the iso-butylthio group, followed by treatment with thionyl chloride (SOCl₂) to form the acyl chloride. Reaction temperature (0–5°C for SOCl₂ addition) and stoichiometric ratios (1:1.2 for thiol:alkyl halide) are critical for minimizing side products like disulfides .

- Data Contradiction : While benzoyl chlorides are typically prepared via SOCl₂, competing esterification or over-chlorination may occur if moisture is present. Dry conditions and inert atmospheres (N₂/Ar) are essential .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodology : Use a combination of NMR (¹H, ¹³C), IR, and mass spectrometry.

- ¹H NMR : Expect signals for the iso-butylthio group (δ 1.0–1.2 ppm for CH₃, δ 1.6–1.8 ppm for CH₂, δ 2.8–3.0 ppm for SCH₂) and aromatic protons (δ 7.4–8.1 ppm).

- IR : A strong C=O stretch near 1770 cm⁻¹ and C-S stretch at 650–700 cm⁻¹ .

- Validation : Compare with analogs like 3-methoxybenzoyl chloride (CAS 1711-05-3), where similar diagnostic peaks are observed .

Q. What safety precautions are necessary when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods.

- Storage : Inert atmosphere (argon) and moisture-free conditions to prevent hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the iso-butylthio group influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodology :

- Steric Effects : The branched iso-butyl group may hinder nucleophilic attack at the carbonyl carbon, reducing reaction rates compared to linear alkylthio analogs. Kinetic studies (e.g., monitoring reaction progress via HPLC) can quantify this effect.

- Electronic Effects : The thioether’s electron-donating nature may destabilize the acyl chloride intermediate, requiring harsher conditions (e.g., elevated temperatures) for amidation or esterification .

Q. What strategies mitigate hydrolysis of this compound during long-term storage?

- Methodology :

- Stabilizers : Add molecular sieves (3Å) or anhydrous MgSO₄ to absorb trace moisture.

- Temperature : Store at –20°C in sealed ampoules under argon .

- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic FT-IR analysis to detect hydrolysis (appearance of –COOH at 1700 cm⁻¹) .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DCM) using COSMO-RS .

- Case Study : For 2-[(1,3-dioxo-isoindol-2-yl)methyl]benzoyl chloride, computational models accurately predicted regioselectivity in peptide coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.